![molecular formula C13H18N2O4 B2673218 N1-cyclopentyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide CAS No. 1396759-92-4](/img/structure/B2673218.png)
N1-cyclopentyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
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Description
N1-cyclopentyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, also known as CP-690,550, is a small molecule inhibitor that targets Janus kinase 3 (JAK3). It has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
Catalytic Activity Enhancement in Coupling Reactions
N1-cyclopentyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, as part of the N,N'-Bisoxalamides family, demonstrates effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This catalytic method enables coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines under low catalyst loadings and temperatures, making it significant for synthesizing pharmaceutically important compounds (Bhunia, S. V., Kumar, D. Ma, 2017).
Interaction with Cyclodextrins
Studies involving the interaction of similar furan compounds with cyclodextrins have led to insights into how these interactions can be harnessed for drug delivery systems. For example, complexes of furosemide with cyclodextrins have been characterized to understand how furan compounds engage with cyclodextrin cavities, providing a model for understanding the behavior of N1-cyclopentyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide in biological systems (Spamer, E., Müller, D. G., Wessels, P., Venter, J. P., 2002).
Energetic Material Development
Research into the assembly of diverse N-O building blocks, including furazan derivatives, has implications for the development of high-performance energetic materials. The study of 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives showcases the potential of furan-related compounds in creating materials with high density and excellent detonation properties, hinting at the broader applicative potential of N1-cyclopentyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide in energetic materials (Zhang, J., Shreeve, J., 2014).
Synthesis of Multisubstituted Protected 1-Naphthols
The gold(I)-catalyzed intramolecular cycloisomerization of furan/ynes has been developed, offering a pathway to protected 1-naphthol derivatives. This method, leveraging furan compounds, provides an efficient access to important chemical structures with high stereoselectivities under mild conditions, indicating the utility of furan derivatives in complex organic syntheses (Wang, C., Chen, Y., Xie, X., Liu, J., Liu, Y., 2012).
properties
IUPAC Name |
N'-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-11(9-5-6-19-8-9)7-14-12(17)13(18)15-10-3-1-2-4-10/h5-6,8,10-11,16H,1-4,7H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPCARNHOHPFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide |
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